1,3-Dimethoxy-5-methylthiobenzene

描述

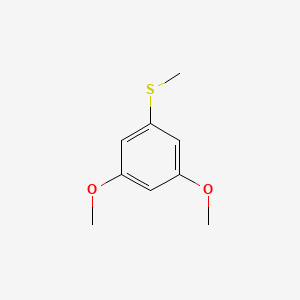

1,3-Dimethoxy-5-methylthiobenzene (CAS: 2570-45-8) is a substituted benzene derivative featuring two methoxy (-OCH₃) groups at the 1- and 3-positions and a methylthio (-SCH₃) group at the 5-position. Its molecular formula is C₉H₁₂O₂S, with a molecular weight of 184.25 g/mol. The compound’s unique substitution pattern confers distinct electronic and steric properties, making it relevant in organic synthesis, agrochemicals, and materials science. The methylthio group introduces sulfur-based reactivity, while the methoxy groups contribute electron-donating effects, influencing aromatic substitution behavior .

属性

CAS 编号 |

2570-45-8 |

|---|---|

分子式 |

C9H12O2S |

分子量 |

184.26 g/mol |

IUPAC 名称 |

1,3-dimethoxy-5-methylsulfanylbenzene |

InChI |

InChI=1S/C9H12O2S/c1-10-7-4-8(11-2)6-9(5-7)12-3/h4-6H,1-3H3 |

InChI 键 |

HURHRRGCNUGGBZ-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1)SC)OC |

规范 SMILES |

COC1=CC(=CC(=C1)SC)OC |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Group Analysis

The following table compares 1,3-Dimethoxy-5-methylthiobenzene with structurally analogous compounds, emphasizing substituent effects, physicochemical properties, and applications:

Electronic and Reactivity Differences

Electron-Donating vs. Electron-Withdrawing Groups :

- The methoxy groups in this compound activate the aromatic ring toward electrophilic substitution, whereas nitro and chloro substituents in 1,5-Dichloro-3-Methoxy-2-nitrobenzene deactivate the ring, directing reactions to specific positions .

- The methylthio group (-SCH₃) in the target compound is less polarizable than thiocyanate (-SCN), reducing nucleophilic attack susceptibility compared to 2-Methoxy-5-methyl-1,3-bis(thiocyanatomethyl)benzene .

常见问题

Q. What are the standard laboratory synthesis protocols for 1,3-Dimethoxy-5-methylthiobenzene, and how do reaction conditions influence yield?

Synthesis typically involves functionalization of a trimethoxybenzene precursor. For example:

- Step 1 : Selective demethylation or substitution at the 5-position using reagents like HO/AcOH for controlled oxidation .

- Step 2 : Introduction of the methylthio group via nucleophilic substitution (e.g., NaSCH in DMF) .

- Critical factors : Temperature (60–80°C), solvent polarity, and stoichiometric ratios of substituents significantly impact yield. Optimize using design of experiments (DoE) to balance competing side reactions .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : H and C NMR confirm substitution patterns (e.g., methoxy and methylthio groups show distinct shifts at δ 3.8–4.0 ppm and δ 2.1–2.3 ppm, respectively) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z calculated for CHOS: 184.0655) .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .

Q. How does the compound’s stability vary under different pH and solvent conditions?

- Aqueous stability : Stable in pH 5–9, as methoxy and methylthio groups resist hydrolysis. Degradation occurs in strongly acidic (pH < 3) or alkaline (pH > 11) conditions, forming demethylated byproducts .

- Solvent compatibility : Stable in polar aprotic solvents (DMF, DMSO); avoid prolonged storage in halogenated solvents (e.g., CHCl) due to potential radical-induced decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions for materials science applications?

- Suzuki-Miyaura Coupling : The methylthio group acts as a directing group, facilitating palladium-catalyzed aryl-aryl bond formation. Key intermediates (e.g., Pd(0)-thiolate complexes) enhance regioselectivity .

- Oxidative Coupling : Under Cu(I)/O, the compound forms dimeric structures via C–S bond activation, useful in polymer synthesis .

Q. How can computational modeling predict the compound’s electronic properties and guide synthetic modifications?

- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) to predict HOMO/LUMO energies. The methoxy group lowers LUMO (-1.8 eV), enhancing electron-accepting capacity in charge-transfer complexes .

- MD Simulations : Solvent-accessible surface area (SASA) analysis in GROMACS reveals aggregation tendencies in nonpolar solvents, informing solubility optimization .

Q. What strategies resolve contradictions in spectroscopic data or unexpected reaction outcomes?

- Case Study : Discrepancies in H NMR integration ratios may arise from paramagnetic impurities. Purify via column chromatography (SiO, hexane/EtOAc 4:1) and repeat under inert atmosphere .

- X-ray Crystallography : Resolve ambiguous structures using SHELXL for small-molecule refinement. For example, confirm the methylthio group’s orientation in the crystal lattice .

Methodological Guidelines

- Synthetic Reproducibility : Document exact stoichiometry, reaction time, and purification steps. Use internal standards (e.g., anthracene) for yield calculations .

- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare retention times in HPLC with authentic standards .

- Safety Protocols : Use local exhaust ventilation and PPE (nitrile gloves, safety goggles) during synthesis. Waste must be neutralized before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。